molecular formula C9H9BrO2 B13167894 5-[(E)-2-Bromoethenyl]-2-methoxyphenol

5-[(E)-2-Bromoethenyl]-2-methoxyphenol

Cat. No.: B13167894
M. Wt: 229.07 g/mol
InChI Key: INVFXCLNDAHVLR-SNAWJCMRSA-N
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Description

5-[(E)-2-Bromoethenyl]-2-methoxyphenol is an organic compound with the molecular formula C9H9BrO2 It is a derivative of phenol, characterized by the presence of a bromoethenyl group and a methoxy group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol typically involves a multi-step process. One common method starts with o-methoxyphenol as the raw material. The phenolic hydroxyl group is first protected by acetylation using acetic anhydride under the catalysis of sulfuric acid. The next step involves bromination using bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed using sodium hydrogen carbonate solution to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-Bromoethenyl]-2-methoxyphenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethenyl group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction Reactions: The bromoethenyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenols with various functional groups.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include ethyl derivatives of the original compound.

Scientific Research Applications

5-[(E)-2-Bromoethenyl]-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol involves its interaction with specific molecular targets. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-2-Bromoethenyl]-2-methoxyphenol is unique due to the presence of both the bromoethenyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

5-[(E)-2-bromoethenyl]-2-methoxyphenol

InChI

InChI=1S/C9H9BrO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-6,11H,1H3/b5-4+

InChI Key

INVFXCLNDAHVLR-SNAWJCMRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/Br)O

Canonical SMILES

COC1=C(C=C(C=C1)C=CBr)O

Origin of Product

United States

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